molecular formula C19H38O B14446105 Nonadec-1-EN-1-OL CAS No. 77045-73-9

Nonadec-1-EN-1-OL

Cat. No.: B14446105
CAS No.: 77045-73-9
M. Wt: 282.5 g/mol
InChI Key: NDQBZUKGHQYKLD-UHFFFAOYSA-N
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Description

Nonadec-1-en-1-ol (C₁₉H₃₈O) is a monounsaturated primary alcohol characterized by a 19-carbon chain with a terminal double bond at the C1 position and a hydroxyl group at the same carbon. This structural configuration imparts unique physicochemical properties, such as intermediate polarity due to the hydroxyl group and reduced melting/boiling points compared to saturated analogs due to the double bond. While specific data on this compound are absent in the provided evidence, its behavior can be inferred from structurally similar compounds, such as shorter-chain alkenols and saturated alcohols .

The terminal double bond (C1=C2) likely enhances reactivity in oxidation or polymerization reactions, while the long alkyl chain contributes to hydrophobic interactions. Potential applications include use as a surfactant precursor, lubricant additive, or biochemical intermediate.

Properties

CAS No.

77045-73-9

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

nonadec-1-en-1-ol

InChI

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h18-20H,2-17H2,1H3

InChI Key

NDQBZUKGHQYKLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-1-EN-1-OL can be synthesized through several methods. One common synthetic route involves the reaction of tetradecanal with pent-4-en-1-ylmagnesium bromide in tetrahydrofuran (THF) under ice bath conditions . This reaction yields this compound as a product.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of long-chain alkenes. The process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonadec-1-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen to the compound, typically converting alkenes to alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Nonadec-1-EN-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its potential biological activity and interactions with biological membranes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.

    Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nonadec-1-EN-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, altering their fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among alkenols include chain length, double bond position(s), and stereochemistry. Below is a comparative analysis based on evidence from analogous compounds:

Compound Molecular Formula Molecular Weight Double Bond Position(s) Configuration Boiling Point (°C) Hazard Classification Key Applications
Nonadec-1-en-1-ol* C₁₉H₃₈O 282.5 1 N/A ~300 (estimated) Not classified† Surfactants, lubricants
Dodecan-1-ol C₁₂H₂₆O 186.34 None N/A 259 Irritant (skin/eyes) Cosmetics, emulsifiers
10-Undecen-1-ol C₁₁H₂₂O 170.29 10 Terminal 245–247 Non-hazardous Antimicrobial agents, fragrances
E-11-Hexadecen-1-ol C₁₆H₃₂O 240.42 11 E Data unavailable Data unavailable Pheromone synthesis
8,10-Dodecadien-1-ol C₁₂H₂₂O 182.30 8, 10 N/A Data unavailable Data unavailable Insect pheromones
(Z)-3-Nonen-1-ol C₉H₁₈O 142.24 3 Z 215–217 Data unavailable Flavoring agents, organic synthesis

*this compound data are extrapolated from similar compounds. †Assumed based on non-hazardous status of structurally similar 10-Undecen-1-ol .

Key Differences and Trends

Chain Length and Physical Properties: Longer chains (e.g., this compound vs. Dodecan-1-ol) increase molecular weight and boiling points due to stronger van der Waals interactions. However, the presence of a double bond lowers boiling points compared to saturated analogs (e.g., 10-Undecen-1-ol boils at 245–247°C vs. Dodecan-1-ol at 259°C) . Solubility in polar solvents decreases with chain length; this compound is likely insoluble in water but miscible in organic solvents.

Double Bond Position and Reactivity: Terminal double bonds (e.g., this compound, 10-Undecen-1-ol) enhance susceptibility to oxidation and electrophilic addition compared to internal double bonds (e.g., E-11-Hexadecen-1-ol) . Stereochemistry (E/Z) influences biological activity. For example, (Z)-3-Nonen-1-ol is used in flavoring due to its specific odor profile, while E-isomers may lack this property .

Applications: Shorter-chain alkenols (e.g., 10-Undecen-1-ol) are used in fragrances and antimicrobials, while longer-chain derivatives (e.g., this compound) may serve as industrial intermediates .

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